Ningetinib Tosylate
Overview
Description
Ningetinib Tosylate is an orally available inhibitor of the receptor tyrosine kinases c-MET/hepatocyte growth factor receptor (HGFR), vascular endothelial growth factor receptor 2 (VEGFR2 KDR), Axl (UFO), Mer, and Fms-like tyrosine kinase 3 (Flt3; CD135; STK1; FLK2), with antineoplastic activity . Upon administration, Ningetinib Tosylate binds to a variety of kinases, including c-Met, VEGFR2, Axl, Mer, and Flt3, thereby inhibiting their signaling pathways . This inhibits growth, angiogenesis, and metastasis of tumor cells that overexpress these kinases .
Molecular Structure Analysis
Ningetinib Tosylate is a small molecule with the molecular formula C38H37FN4O8S . It is a tyrosine kinase inhibitor, which means it has a structure that allows it to bind to the active sites of tyrosine kinases, inhibiting their activity .Scientific Research Applications
Application in Non-Small Cell Lung Cancer (NSCLC)
- Summary of the Application : Ningetinib is a tyrosine kinase inhibitor used for the treatment of non-small cell lung cancer (NSCLC). A study was conducted to investigate the drug interaction of Ningetinib and Gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients .
- Methods of Application or Experimental Procedures : Patients with NSCLC were recruited for the study. Metabolism and transport assays were performed using in vitro models .
- Results or Outcomes : Upon co-administration of Ningetinib with Gefitinib, the plasma exposure of M1 was reduced by 80%, whereas that of Ningetinib was not affected .
Application in Hepatocellular Carcinoma (HCC)
- Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors, including but not limited to the treatment of hepatocellular carcinoma (HCC) .
- Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
- Results or Outcomes : The results of these clinical trials are not mentioned in the sources .
Application in HER2-Positive or HER2 Expression Solid Tumors
- Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of HER2-positive or HER2 expression solid tumors .
- Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
- Results or Outcomes : The results of these clinical trials are not mentioned in the sources .
Application in Advanced Hepatocellular Carcinoma (HCC)
- Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of advanced hepatocellular carcinoma (HCC) .
- Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
- Results or Outcomes : The results of these clinical trials are not mentioned in the sources .
Application in HER2-Positive or HER2 Expression Solid Tumors
- Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of HER2-positive or HER2 expression solid tumors .
- Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
- Results or Outcomes : The results of these clinical trials are not mentioned in the sources .
Application in Advanced Hepatocellular Carcinoma (HCC)
- Summary of the Application : Clinical trials were conducted on KN046 in combination with Ningetinib Tosylate for the treatment of advanced hepatocellular carcinoma (HCC) .
- Methods of Application or Experimental Procedures : The approved IND application aims to conduct clinical trials on KN046 in combination with Ningetinib Tosylate for the treatment of solid tumors and blood tumors .
- Results or Outcomes : The results of these clinical trials are not mentioned in the sources .
Safety And Hazards
Future Directions
Ningetinib Tosylate has been investigated in clinical trials for the treatment of non-small cell lung cancer (NSCLC) . The drug interaction of Ningetinib and gefitinib and the mechanism of high plasma exposure of N-demethylated Ningetinib (M1) in NSCLC patients have been studied . The long-term safety and efficacy of Ningetinib combined with gefitinib should be evaluated .
properties
IUPAC Name |
N-[3-fluoro-4-[7-(2-hydroxy-2-methylpropoxy)quinolin-4-yl]oxyphenyl]-1,5-dimethyl-3-oxo-2-phenylpyrazole-4-carboxamide;4-methylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29FN4O5.C7H8O3S/c1-19-28(30(38)36(35(19)4)21-8-6-5-7-9-21)29(37)34-20-10-13-27(24(32)16-20)41-26-14-15-33-25-17-22(11-12-23(25)26)40-18-31(2,3)39;1-6-2-4-7(5-3-6)11(8,9)10/h5-17,39H,18H2,1-4H3,(H,34,37);2-5H,1H3,(H,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAUYISNCVNUUDK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC1=C(C(=O)N(N1C)C2=CC=CC=C2)C(=O)NC3=CC(=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OCC(C)(C)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H37FN4O8S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
728.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ningetinib Tosylate | |
CAS RN |
1394820-77-9 | |
Record name | Ningetinib tosylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1394820779 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NINGETINIB TOSYLATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R7I5725FES | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.